Ethyl diazoacetate

Catalog No.
S525891
CAS No.
623-73-4
M.F
C4H6N2O2
M. Wt
114.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl diazoacetate

CAS Number

623-73-4

Product Name

Ethyl diazoacetate

IUPAC Name

ethyl 2-diazoacetate

Molecular Formula

C4H6N2O2

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3

InChI Key

YVPJCJLMRRTDMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Diazoacetic ester; AI3-52121; CCRIS 1403; EINECS 210-810-8; Ethoxycarbonyldiazomethane; Ethyl diazoacetate;

Canonical SMILES

CCOC(=O)C=[N+]=[N-]

Description

The exact mass of the compound Ethyl diazoacetate is 114.0429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79147. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthesis in Flow Chemistry

Catalysis by Metalloporphyrins

    Scientific Field: Organic Chemistry

    Application Summary: Diazo compounds like EDA are often used as precursors in organic synthesis for various reactions.

    Methods of Application: Porphyrins have been used as catalysts in several important reactions for organic synthesis and also in several medicinal applications.

Synthesis of 1,4-oxathiocines and Thiopyran Derivatives

Synthesis of β-keto Esters

Cyclopropanation of Unsaturated Compounds

Synthesis of Carbocyclic and Heterocyclic Compounds

Ethyl diazoacetate is a diazo compound with the chemical formula N N CHC O OC 2H 5\text{N N CHC O OC 2H 5}. It was first synthesized by Theodor Curtius in 1883 and serves as a versatile reagent in organic chemistry. This compound is particularly known for its role as a carbene precursor, which facilitates various

  • Cyclopropanation: It reacts with alkenes to form cyclopropanes, a reaction that is valuable in organic synthesis.
  • Ylide Formation: Ethyl diazoacetate can generate ylides, which are intermediates used in various chemical transformations.
  • X–H Insertion: This involves the insertion of the diazo compound into X–H bonds, where X can be a variety of elements or functional groups.
  • Cycloaddition Reactions: Ethyl diazoacetate can undergo cycloaddition with various substrates, leading to the formation of complex cyclic structures .

While primarily utilized in synthetic organic chemistry, ethyl diazoacetate has shown some biological activity. It acts as a precursor for certain pharmaceuticals, such as trovafloxacin, an antibiotic. Additionally, it has been investigated for its potential effects on serotonin receptors, contributing to the development of compounds like BI-4752, which has agonistic activity at the 5-HT2C receptor .

The synthesis of ethyl diazoacetate can be achieved through several methods:

  • Biphasic Reaction: A common method involves reacting glycine ethyl ester with sodium nitrite and sodium acetate in an aqueous solution. This process typically uses dichloromethane as the organic phase to dissolve ethyl diazoacetate while minimizing decomposition .
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow synthesis techniques that enhance safety and efficiency. This method allows for real-time monitoring and control of reaction conditions, reducing the risks associated with handling this explosive compound .
  • Batch Processes: Traditional batch synthesis methods are also employed but are less favored due to safety concerns related to the compound's instability and explosive nature .

Ethyl diazoacetate finds applications across various fields:

  • Organic Synthesis: It is widely used as a reagent in laboratory settings for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its derivatives are employed in the synthesis of pharmaceutical compounds.
  • Agricultural Chemistry: Ethyl diazoacetate is used in developing agrochemicals and pesticides due to its reactivity and ability to form new compounds .

Interaction studies involving ethyl diazoacetate often focus on its reactivity with different functional groups and substrates. Research has shown that it can interact with aromatic compounds containing heteroatoms, leading to diverse products through mechanistic pathways that depend on catalyst choice and reaction conditions . Understanding these interactions is crucial for optimizing synthetic routes and enhancing product yields.

Several compounds share structural or functional similarities with ethyl diazoacetate. Here are a few notable examples:

Compound NameStructureUnique Features
Methyl diazoacetateN N CHC O OC\text{N N CHC O OC}Similar reactivity but lower volatility than ethyl variant.
Phenyl diazoacetateN N CHC O OC 6H 5\text{N N CHC O OC 6H 5}Contains an aromatic ring; used in different synthetic pathways.
Benzyl diazoacetateN N CHC O OC 6H 5CH 2\text{N N CHC O OC 6H 5CH 2}Useful in synthesizing complex cyclic compounds through cycloaddition reactions.

Ethyl diazoacetate is unique due to its balance between reactivity and stability compared to its analogs. Its ability to act as a carbene precursor while being relatively easy to handle under controlled conditions makes it particularly valuable in synthetic organic chemistry .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

114.0429

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N84B835FMR

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

623-73-4

Wikipedia

Ethyl diazoacetate

Dates

Modify: 2023-08-15
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2: Ma C, Xing D, Zhai C, Che J, Liu S, Wang J, Hu W. Iron porphyrin-catalyzed three-component reaction of ethyl diazoacetate with aliphatic amines and β,γ-unsaturated α-keto esters. Org Lett. 2013 Dec 20;15(24):6140-3. doi: 10.1021/ol403011r. Epub 2013 Nov 19. PubMed PMID: 24251920.
3: Fructos MR, Urbano J, Díaz-Requejo MM, Pérez PJ. Evidencing an inner-sphere mechanism for NHC-Au(I)-catalyzed carbene-transfer reactions from ethyl diazoacetate. Beilstein J Org Chem. 2015 Nov 20;11:2254-60. doi: 10.3762/bjoc.11.245. eCollection 2015. PubMed PMID: 26664649; PubMed Central PMCID: PMC4660976.
4: Li J, Qin G, Huang H. Silver-catalyzed nucleophilic substitution of aminals with ethyl diazoacetate: a new pathway to β-amino-α-diazoesters. Org Biomol Chem. 2016 Dec 7;14(45):10572-10575. Epub 2016 Oct 26. PubMed PMID: 27782284.
5: Trost BM, Malhotra S, Koschker P, Ellerbrock P. Development of the enantioselective addition of ethyl diazoacetate to aldehydes: asymmetric synthesis of 1,2-diols. J Am Chem Soc. 2012 Feb 1;134(4):2075-84. doi: 10.1021/ja206995s. Epub 2012 Jan 18. PubMed PMID: 22088096; PubMed Central PMCID: PMC3271135.
6: Pagar VV, Liu RS. Gold-catalyzed cycloaddition reactions of ethyl diazoacetate, nitrosoarenes, and vinyldiazo carbonyl compounds: synthesis of isoxazolidine and benzo[b]azepine derivatives. Angew Chem Int Ed Engl. 2015 Apr 13;54(16):4923-6. doi: 10.1002/anie.201500340. Epub 2015 Feb 20. PubMed PMID: 25702833.
7: Zhou L, Haorah J, Chen SC, Wang X, Kolar C, Lawson TA, Mirvish SS. Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. Chem Res Toxicol. 2004 Mar;17(3):416-23. PubMed PMID: 15025513.
8: Fructos MR, Díaz-Requejo MM, Pérez PJ. Highly active gold-based catalyst for the reaction of benzaldehyde with ethyl diazoacetate. Chem Commun (Camb). 2009 Sep 14;(34):5153-5. doi: 10.1039/b908233f. Epub 2009 Jul 16. PubMed PMID: 20448977.
9: Caballero A, Despagnet-Ayoub E, Díaz-Requejo MM, Díaz-Rodríguez A, González-Núñez ME, Mello R, Muñoz BK, Ojo WS, Asensio G, Etienne M, Pérez PJ. Silver-catalyzed C-C bond formation between methane and ethyl diazoacetate in supercritical CO₂. Science. 2011 May 13;332(6031):835-8. doi: 10.1126/science.1204131. PubMed PMID: 21566191.
10: Reingruber EM, Chojnacka A, Jellema E, de Bruin B, Buchberger W, Schoenmakers PJ. Chromatographic examination of the chemical composition and sequence distribution of copolymers from ethyl and benzyl diazoacetate. J Chromatogr A. 2012 Sep 14;1255:259-66. doi: 10.1016/j.chroma.2012.02.059. Epub 2012 Mar 3. PubMed PMID: 22458967.
11: Alcaide B, Almendros P, Aragoncillo C, Callejo R, Ruiz MP, Torres MR. Rhodium-catalyzed synthesis of 3-hydroxy-beta-lactams via oxonium ylide generation: three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols. J Org Chem. 2009 Nov 6;74(21):8421-4. doi: 10.1021/jo9019013. PubMed PMID: 19831381.
12: Martín C, Molina F, Alvarez E, Belderrain TR. Stable N-heterocyclic carbene (NHC)-palladium(0) complexes as active catalysts for olefin cyclopropanation reactions with ethyl diazoacetate. Chemistry. 2011 Dec 23;17(52):14885-95. doi: 10.1002/chem.201102900. Epub 2011 Dec 2. PubMed PMID: 22139750.
13: Rosenberg ML, Krivokapic A, Tilset M. Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand. Org Lett. 2009 Feb 5;11(3):547-50. doi: 10.1021/ol802591j. PubMed PMID: 19108673.
14: Shishilov ON, Stromnova TA, Cámpora J, Palma P, Cartes MA, Martínez-Prieto LM. Palladium(II) carboxylates and palladium(I) carbonyl carboxylate complexes as catalysts for olefin cyclopropanation with ethyl diazoacetate. Dalton Trans. 2009 Sep 7;(33):6626-33. doi: 10.1039/b904891j. Epub 2009 Jul 8. PubMed PMID: 19672507.
15: Kadina AP, Khlebnikov AF, Novikov MS, Pérez PJ, Yufit DS. Intramolecular cycloaddition of azomethine ylides, from imines of O-acylsalicylic aldehyde and ethyl diazoacetate, to ester carbonyl--experimental and DFT computational study. Org Biomol Chem. 2012 Aug 7;10(29):5582-91. doi: 10.1039/c2ob25676b. Epub 2012 Jun 21. PubMed PMID: 22722405.
16: Liu G, Hu J, Wen J, Dai H, Li Y, Yan H. Cobalt-mediated selective B-H activation and formation of a Co-B bond in the reaction of the 16-electron CpCo half-sandwich complex containing an o-carborane-1,2-dithiolate ligand with ethyl diazoacetate. Inorg Chem. 2011 May 2;50(9):4187-94. doi: 10.1021/ic200333q. Epub 2011 Mar 28. PubMed PMID: 21443176.
17: Axe BP. Trace level detection and quantitation of ethyl diazoacetate by reversed-phase high performance liquid chromatography and UV detection. J Pharm Biomed Anal. 2006 Jun 7;41(3):804-10. Epub 2006 Feb 21. PubMed PMID: 16495031.
18: Trost BM, Malhotra S, Fried BA. Magnesium-catalyzed asymmetric direct aldol addition of ethyl diazoacetate to aromatic, aliphatic, and alpha,beta-unsaturated aldehydes. J Am Chem Soc. 2009 Feb 11;131(5):1674-5. doi: 10.1021/ja809181m. PubMed PMID: 19191696; PubMed Central PMCID: PMC2652472.
19: Dudley ME, Morshed MM, Brennan CL, Islam MS, Ahmad MS, Atuu MR, Branstetter B, Hossain MM. Acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate: an investigation on the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters. J Org Chem. 2004 Oct 29;69(22):7599-608. PubMed PMID: 15497987.
20: Xie JW, Wang Z, Yang WJ, Kong LC, Xu DC. Efficient method for the synthesis of functionalized pyrazoles by catalyst-free one-pot tandem reaction of nitroalkenes with ethyl diazoacetate. Org Biomol Chem. 2009 Nov 7;7(21):4352-4. doi: 10.1039/b915231h. Epub 2009 Aug 28. PubMed PMID: 19830281.

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